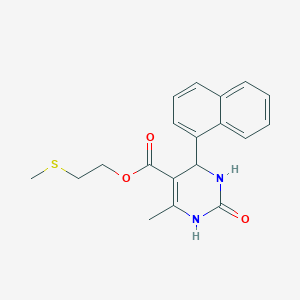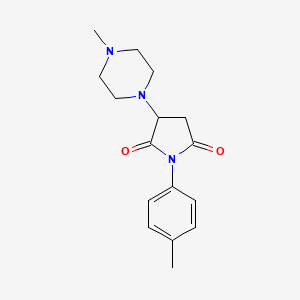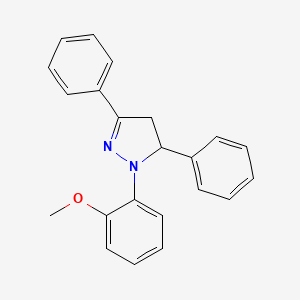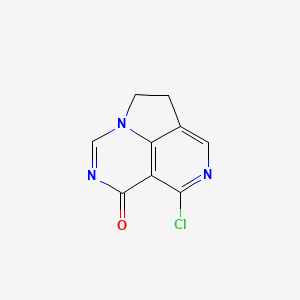![molecular formula C19H12BrF2NO B5058947 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BDF-520, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, it has been shown to inhibit the growth of human prostate cancer cells by inducing apoptosis. In neurodegenerative disease research, it has been found to protect against oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been investigated for its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease.
Mecanismo De Acción
The exact mechanism of action of 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to act on multiple targets within cells. In cancer cells, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In neurodegenerative disease research, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects in different research contexts. In cancer research, it has been found to decrease cell viability and induce apoptosis in prostate cancer cells. In neurodegenerative disease research, it has been shown to reduce oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to reduce inflammation and improve intestinal barrier function in a mouse model of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar potential therapeutic effects. However, its solubility in aqueous solutions is limited, which can pose challenges for certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. In cancer research, further studies are needed to determine its efficacy in vivo and to understand its potential as a combination therapy with other anti-cancer agents. In neurodegenerative disease research, more research is needed to understand its effects on cognitive function and to determine its potential as a therapeutic agent in other neurodegenerative diseases. Additionally, further research is needed to understand its potential as an anti-inflammatory agent in other contexts beyond inflammatory bowel disease.
Métodos De Síntesis
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with 2-bromoacetophenone, followed by cyclization and oxidation steps. The final product is a white crystalline solid with a melting point of 244-246°C.
Propiedades
IUPAC Name |
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NO/c20-15-8-14-13(10-5-6-16(21)17(22)7-10)9-18(24)23-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNUAISJZNXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5058878.png)
![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)

![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-[(5-isoquinolinylmethyl)(methyl)amino]-3-pyrrolidinol](/img/structure/B5058883.png)


![2-{1-(2,2-dimethylpropyl)-4-[1-(2-methoxyphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B5058908.png)
![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)


